3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Overview
Description
3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional substituents such as a 4-chlorobenzylthio group and two methyl groups
Preparation Methods
The synthesis of 3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the reaction of 4-chlorobenzyl chloride with 5,6-dimethyl-1,2,4-triazolo[4,3-a]pyrimidin-7(8H)-thione. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, where nucleophiles such as amines or thiols can replace the chlorine atom to form new derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation, such as kinases or topoisomerases. This inhibition leads to the disruption of cellular processes essential for cancer cell survival and growth .
Comparison with Similar Compounds
3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can be compared with other triazolopyrimidine derivatives, such as:
1,2,4-Triazolo[4,3-c]quinazolines: These compounds also exhibit anticancer activity but differ in their structural framework and specific molecular targets.
1,2,4-Triazolo[4,3-a]pyrazines: These derivatives have shown potential as kinase inhibitors and possess different substituents that influence their biological activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4OS/c1-8-9(2)19-13(16-12(8)20)17-18-14(19)21-7-10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIPVYOAZGCYGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC3=CC=C(C=C3)Cl)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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